tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate
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Overview
Description
tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate is a chemical compound with the molecular formula C16H22BrNO2. It is a derivative of benzoannulene, featuring a bromine atom and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo7The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the bromination and subsequent reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions::
- Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
- Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
- Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
- Nucleophiles: Such as amines or thiols for substitution reactions.
- Oxidizing Agents: Like potassium permanganate for oxidation reactions.
- Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
- Acids/Bases: For hydrolysis reactions.
- Substitution Products: Depending on the nucleophile used.
- Oxidation Products: Such as brominated benzoannulene derivatives.
- Reduction Products: Such as debrominated or reduced carbamate derivatives.
Scientific Research Applications
Chemistry::
- Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules .
- Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
- Biochemical Studies: Used to study the effects of brominated compounds on biological systems.
- Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique structure and reactivity.
- Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate involves its interaction with molecular targets through its bromine and carbamate groups. The bromine atom can participate in electrophilic interactions, while the carbamate group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds::
- tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the benzoannulene structure .
- tert-Butyl bromoacetate: Another brominated compound with a tert-butyl group, used in different synthetic applications .
Uniqueness: tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl)carbamate is unique due to its combination of a brominated benzoannulene core and a tert-butyl carbamate group
Properties
Molecular Formula |
C16H22BrNO2 |
---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-14-7-5-4-6-11-10-12(17)8-9-13(11)14/h8-10,14H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
ZUPQKDONFPGFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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